molecular formula C33H46Cl2N2O3 B009144 Hael-chlorambucil CAS No. 107480-21-7

Hael-chlorambucil

Katalognummer: B009144
CAS-Nummer: 107480-21-7
Molekulargewicht: 589.6 g/mol
InChI-Schlüssel: PBKHSKUCHZCYLT-AVMGXJNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hael-chlorambucil, also known as this compound, is a useful research compound. Its molecular formula is C33H46Cl2N2O3 and its molecular weight is 589.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Steroids, Heterocyclic - Azasteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Key Applications

  • Chronic Lymphocytic Leukemia (CLL)
    • Chlorambucil remains a standard treatment option for elderly patients with CLL due to its ease of administration and lower immunosuppressive effects compared to other agents like fludarabine . A multicenter phase III trial showed that chlorambucil is effective in older patients, with overall response rates significantly favorable when compared to fludarabine .
  • Non-Hodgkin Lymphoma (NHL)
    • In low-grade MALT lymphomas, chlorambucil has been evaluated post-Helicobacter pylori eradication. A study indicated a 5-year recurrence rate of 11% for patients treated with chlorambucil compared to 21% for those under observation, suggesting chlorambucil's role in preventing disease progression .
  • Immunotherapy Enhancement
    • Recent studies have shown that chlorambucil can enhance the efficacy of immune checkpoint inhibitors by depleting PDL1 from tumor cells. This mechanism allows tumors resistant to anti-PDL1 therapies to become responsive, thereby improving overall treatment outcomes . The pharmacological depletion of PDL1 by chlorambucil has been demonstrated to induce immunogenic cell death, enhancing natural killer cell-mediated tumor control .
  • Veterinary Applications
    • Chlorambucil has also found applications in veterinary medicine, particularly for treating relapsed sinonasal lymphoma in cats. Case studies indicate successful outcomes when chlorambucil is used as a rescue therapy following radiotherapy .

Case Study 1: CLL Treatment in Elderly Patients

A study involving 193 elderly CLL patients compared chlorambucil with fludarabine. The results showed that while fludarabine had a higher complete response rate (7% vs. 0%), chlorambucil was associated with fewer side effects and was better tolerated among older patients .

Case Study 2: MALT Lymphoma

In a trial assessing chlorambucil after H. pylori eradication in MALT lymphoma patients, the 5-year progression-free survival was significantly better in the chlorambucil group (89% vs. 79% for observation) indicating its preventive role against recurrence .

Case Study 3: Veterinary Use

A case report documented the use of chlorambucil in a cat with sinonasal lymphoma who had relapsed after initial treatment. The patient showed significant improvement following chlorambucil therapy, highlighting its utility beyond human medicine .

Data Summary Table

Application AreaStudy/Trial ReferenceKey Findings
Chronic Lymphocytic Leukemia Chlorambucil effective; lower toxicity than fludarabine
Non-Hodgkin Lymphoma 5-year recurrence rate: 11% (chlorambucil) vs. 21% (observation)
Immunotherapy Enhancement Enhances efficacy of anti-PDL1 therapies
Veterinary Medicine Successful treatment for feline sinonasal lymphoma

Eigenschaften

CAS-Nummer

107480-21-7

Molekularformel

C33H46Cl2N2O3

Molekulargewicht

589.6 g/mol

IUPAC-Name

[(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1

InChI-Schlüssel

PBKHSKUCHZCYLT-AVMGXJNKSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Isomerische SMILES

C[C@]12CCC(CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Kanonische SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl

Synonyme

3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate
HAEL-chlorambucil

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.